

# Sulfamonomethoxine-13C6: A Technical Guide to its Certificate of Analysis and Specifications

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## Compound of Interest

Compound Name: Sulfamonomethoxine-13C6

Cat. No.: B13850195

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for **Sulfamonomethoxine-13C6**. It is designed to be a vital resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in their work. This guide details the critical quality attributes, analytical methodologies, and data interpretation necessary for the accurate application of **Sulfamonomethoxine-13C6** in research and development.

## General Specifications

**Sulfamonomethoxine-13C6** is a stable isotope-labeled version of the sulfonamide antibiotic Sulfamonomethoxine. The incorporation of six carbon-13 atoms into the phenyl ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Property	Specification
Chemical Name	4-amino-N-(6-methoxypyrimidin-4-yl)benzene-13C6-sulfonamide
Molecular Formula	C513C6H12N4O3S
Molecular Weight	286.26 g/mol
CAS Number	1416768-32-5 (May vary by manufacturer)
Appearance	White to off-white solid
Storage Conditions	2-8°C, protected from light

## Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) is a crucial document that provides detailed information about the quality and purity of a specific batch of **Sulfamonomethoxine-13C6**. While the exact format may vary between suppliers, a comprehensive CoA will typically include the following analytical data.

Analysis	Typical Specification	Purpose
Chemical Purity (HPLC)	≥98%	To determine the percentage of the desired compound and to identify and quantify any impurities.
Isotopic Enrichment	≥99 atom % <sup>13</sup> C	To confirm the percentage of molecules that are labeled with the stable isotope. This is critical for its function as an internal standard.
Identity (1H NMR, <sup>13</sup> C NMR)	Conforms to structure	To confirm the chemical structure of the compound and the position of the isotopic labels.
Identity (Mass Spec)	Conforms to structure	To confirm the molecular weight of the labeled compound and to provide information on its fragmentation pattern.
Residual Solvents	Meets USP <467> limits	To ensure that the amount of any remaining solvents from the synthesis process is below the accepted safety limits for pharmaceutical use.
Water Content (Karl Fischer)	Report value	To determine the amount of water present in the material, which can affect the accuracy of weighing and solution preparation.

## Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of **Sulfamonomethoxine-13C6**. The following sections outline typical experimental protocols for key analytical tests.

## High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to separate **Sulfamonomethoxine-13C6** from any impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 254 nm.
- Injection Volume: 10  $\mu$ L.
- Procedure: A solution of **Sulfamonomethoxine-13C6** is prepared in the mobile phase and injected into the HPLC system. The retention time of the main peak is recorded, and the area of all peaks is used to calculate the chemical purity.

## Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique for confirming the identity and determining the isotopic enrichment of **Sulfamonomethoxine-13C6**.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Mode: Full scan from m/z 100-500.

- **Data Analysis:** The mass spectrum will show a peak corresponding to the  $[M+H]^+$  ion of **Sulfamonomethoxine- $^{13}C_6$**  (expected  $m/z \sim 287.08$ ). The isotopic distribution of this peak is analyzed to determine the isotopic enrichment. The absence of a significant peak at the  $m/z$  of the unlabeled compound (expected  $m/z \sim 281.06$ ) confirms high isotopic purity.

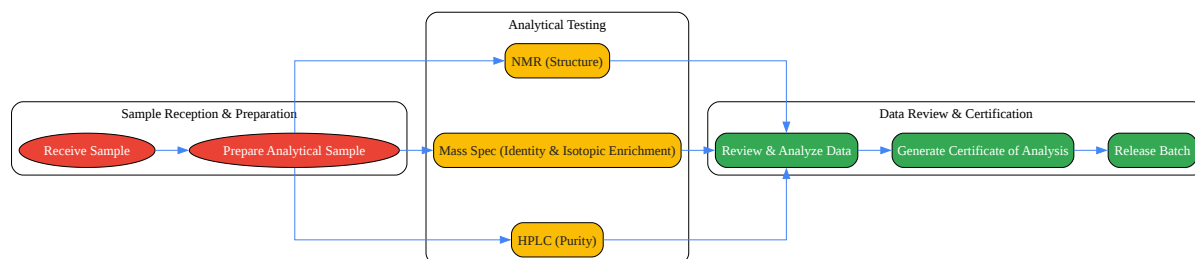
## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure and confirms the positions of the  $^{13}C$  labels.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** Deuterated dimethyl sulfoxide (DMSO- $d_6$ ).
- **Experiments:**
  - $^1H$  NMR: To confirm the proton environment of the molecule. The spectrum should be consistent with the structure of Sulfamonomethoxine.
  - $^{13}C$  NMR: To directly observe the carbon-13 signals. The spectrum will show enhanced signals for the six labeled carbon atoms in the phenyl ring.

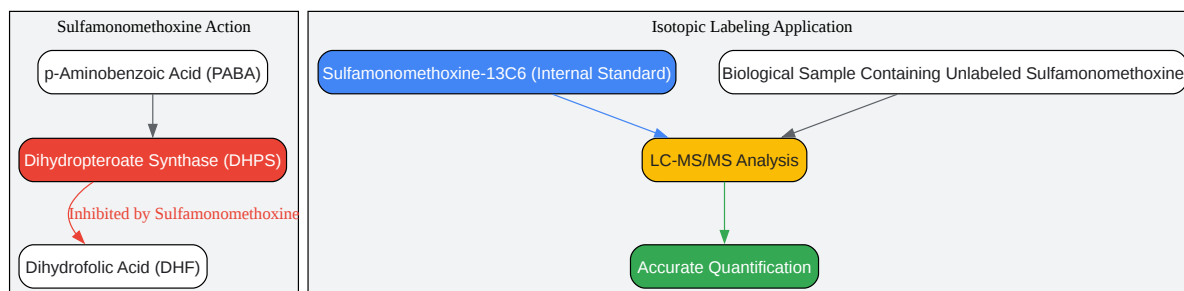
## Visualizing Key Processes

To further clarify the logical relationships and workflows involved in the analysis of **Sulfamonomethoxine- $^{13}C_6$** , the following diagrams are provided.



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Caption: Quality control workflow for **Sulfamonomethoxine-13C6** analysis.



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Caption: Sulfamonomethoxine's mechanism and its  $^{13}\text{C}_6$ -labeled application.

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